![molecular formula C18H22N2O2 B12282823 tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate CAS No. 330804-01-8](/img/structure/B12282823.png)
tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate: is an organic compound with the molecular formula C18H22N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: The synthesis of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can be achieved through a nucleophilic substitution reaction.
Boc Protection: Another method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity.
- Used in the development of enzyme inhibitors.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of metabolic processes.
Comparación Con Compuestos Similares
- tert-Butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
- tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
- tert-Butyl N-[[4-(aminophenyl)phenyl]methyl]carbamate
Uniqueness:
- tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
330804-01-8 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-12-13-5-4-6-15(11-13)14-7-9-16(19)10-8-14/h4-11H,12,19H2,1-3H3,(H,20,21) |
Clave InChI |
KUBBOKQREDUIST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


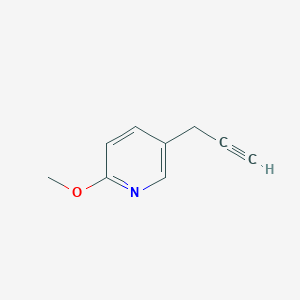
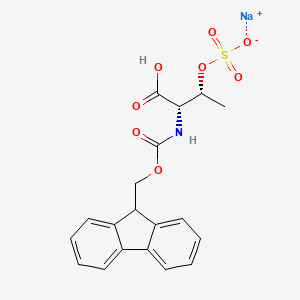
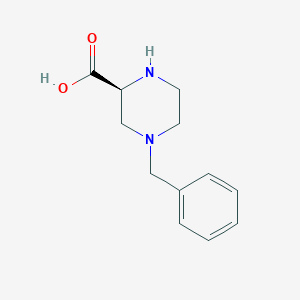

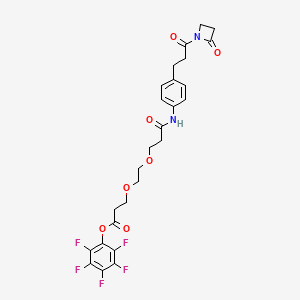
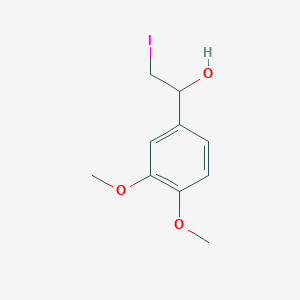
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)



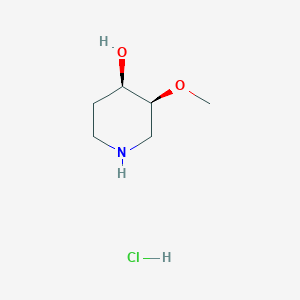
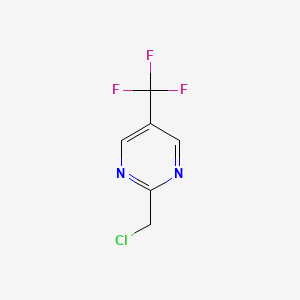
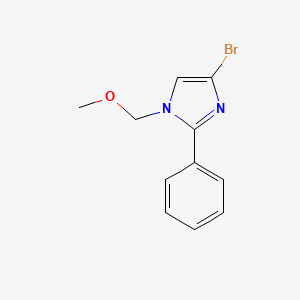
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
